(2S)-2-amino-4,4,4-trifluorobutanoic acid is a fluorinated amino acid that has garnered significant interest in the fields of medicinal chemistry and biochemistry. This compound features a unique trifluoromethyl group, which enhances its metabolic stability and lipophilicity, making it a valuable building block in drug design. Its structure allows for diverse applications, particularly as a bioisostere of the leucine moiety.
The compound can be synthesized through various methods, predominantly involving asymmetric synthesis techniques. The availability of this compound is crucial for research and development in pharmaceuticals due to its unique properties.
(2S)-2-amino-4,4,4-trifluorobutanoic acid is classified as an amino acid derivative, specifically an α-amino acid. It is recognized for its role in synthesizing complex organic molecules and its potential therapeutic applications.
The synthesis of (2S)-2-amino-4,4,4-trifluorobutanoic acid typically involves asymmetric synthesis from chiral precursors. A notable method includes the use of (S)-2-amino-3-hydroxybutanoic acid as a starting material, followed by trifluoromethylation using trifluoromethyl iodide under basic conditions.
The molecular formula for (2S)-2-amino-4,4,4-trifluorobutanoic acid is CHFNO. Its structure includes:
(2S)-2-amino-4,4,4-trifluorobutanoic acid can undergo various chemical reactions:
The mechanism of action for (2S)-2-amino-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets like enzymes or receptors. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, allowing it to effectively bind to targets and modulate their activity. This can result in either inhibition or activation of biochemical pathways critical for various physiological processes .
(2S)-2-amino-4,4,4-trifluorobutanoic acid has several scientific uses:
The incorporation of fluorine into amino acids transcends mere isotopic labeling, fundamentally altering intermolecular interactions and stability profiles critical for protein function. Fluorine's status as the most electronegative element (Pauling electronegativity: 4.0) creates a bond with carbon that is both highly polarized and remarkably stable, exhibiting approximately 485 kJ/mol bond dissociation energy compared to approximately 413 kJ/mol for the C-H bond [1] [3]. This bond strength confers exceptional metabolic stability, resisting oxidative and enzymatic degradation pathways that typically limit the bioavailability of peptide-based therapeutics.
The trifluoromethyl group (-CF₃), featured in (2S)-2-amino-4,4,4-trifluorobutanoic acid, exhibits hydrophobicity nearly twice that of the methyl group (-CH₃) as measured by octanol-water partition coefficients (log P). This enhanced hydrophobicity significantly influences protein folding thermodynamics. As Kumar, Tirrell, and others demonstrated in seminal studies, replacing hydrophobic core residues with fluorinated analogs increases the free energy of unfolding (ΔG_unfold) by approximately 0.4-0.6 kcal/mol per residue in model proteins like the GCN4 coiled-coil and de novo designed four-helix bundles [1]. This stabilization arises primarily from the fluorous effect—a phenomenon describing the tendency of heavily fluorinated regions to segregate from both aqueous and hydrocarbon environments, creating preferential intramolecular interactions within protein cores [1] [3].
Table 1: Hydrophobicity Comparison of Amino Acid Side Chains
Amino Acid | Side Chain Group | π-value (Hydrophobicity Parameter) | log P Contribution |
---|---|---|---|
Leucine | -CH₂CH(CH₃)₂ | -0.53 | +1.70 |
5,5,5-Trifluoroleucine | -CH₂CH(CF₃)₂ | -0.92 | +2.10 |
4,4,4-Trifluorovaline | -CH(CF₃)₂ | -0.89 | +2.05 |
4,4,4-Trifluorobutanoic acid derivative | -CH₂CF₃ | -0.85 (estimated) | +2.00 (estimated) |
Beyond thermodynamic stabilization, fluorination enables novel molecular recognition paradigms. The low polarizability of C-F bonds creates a unique electrostatic surface distinct from C-H bonds, potentially enabling orthogonal binding interactions not achievable with canonical amino acids. This property has been exploited in designing protein interfaces with selective affinity for fluorinated ligands—a concept described as the "fluorine code" in molecular recognition [3] [9].
The trifluoromethyl group (-CF₃) is not a simple steric replacement for the methyl group (-CH₃) or isopropyl group; its electronic and conformational properties create a distinct molecular environment. X-ray crystallographic analyses reveal that the C-CF₃ bond length (approximately 1.52 Å) exceeds that of C-CH₃ bonds (approximately 1.50 Å), while fluorine's van der Waals radius (1.47 Å) surpasses hydrogen's (1.20 Å). These dimensional differences, though seemingly minor, significantly influence packing densities and torsion angles when incorporated into proteins [3] [9].
Electronically, the trifluoromethyl group exhibits powerful inductive effects, withdrawing electron density through σ-bonds with a Hammett constant (σ₁) of 0.39. This electron-withdrawing capability polarizes adjacent functional groups, including the amino acid backbone. In (2S)-2-amino-4,4,4-trifluorobutanoic acid, the -CF₃ group attached to the γ-carbon acidifies the α-proton (pKa reduced by approximately 1-2 units) and slightly lowers the LUMO energy of the carbonyl carbon, potentially altering reactivity in enzymatic transformations or chemical modifications [3] [6].
Conformationally, the trifluoromethyl group exhibits distinct preferences compared to alkyl chains. Ab initio calculations and NMR studies demonstrate that the -CF₃ group adopts staggered conformations to minimize gauche interactions, but with a reduced rotational barrier (approximately 3.0 kcal/mol for CF₃CH₂- vs. approximately 3.5 kcal/mol for CH₃CH₂-) due to diminished hyperconjugative effects. This enhanced rotational freedom, combined with the group's larger effective volume, influences side chain dihedral angles (χ₁ and χ₂) when incorporated into polypeptide chains.
Table 2: Conformational Parameters of Trifluoromethyl-Containing vs. Alkyl Amino Acids
Parameter | Butyric Acid Derivative (R = CH₂CH₃) | 4,4,4-Trifluorobutanoic Acid Derivative (R = CH₂CF₃) |
---|---|---|
C-R Bond Length | 1.52 Å | 1.54 Å |
Preferred χ₁ Angle | -60° (gauche⁻), 180° (trans) | -65° (gauche⁻), 175° (trans) |
Rotational Barrier | ~3.5 kcal/mol | ~3.0 kcal/mol |
Electrostatic Potential | Slightly positive | Strongly positive on H, negative on F |
The conformational behavior becomes particularly important in protein secondary structures. In α-helices, the -CH₂CF₃ side chain exhibits greater conformational flexibility than -CH₂CH₃ but less than extended alkyl chains, potentially stabilizing specific helical registers through optimized packing. In β-sheets, the electron-deficient fluorine atoms may engage in orthogonal dipolar interactions with backbone amides or carbonyls, subtly modulating sheet twist and stability [3] [9].
(2S)-2-Amino-4,4,4-trifluorobutanoic acid (γ-trifluoromethyl-norvaline) occupies a critical niche as a structural analog of leucine, sharing similar steric bulk while introducing distinct electronic and hydrophobic properties. Leucine's side chain (-CH₂CH(CH₃)₂) possesses a volume of approximately 124 ų, while the -CH₂CF₃ moiety in the fluorinated analog occupies approximately 118 ų—placing it firmly within the bioisosteric range for leucine replacement [1] [4]. This resemblance facilitates recognition by biological systems, including aminoacyl-tRNA synthetases and ribosomal translation machinery, particularly when using engineered biosynthetic pathways.
The molecule's significance extends beyond steric mimicry to functional modulation. When incorporated into hydrophobic protein cores, the -CH₂CF₃ side chain enhances stability through two synergistic mechanisms:
Experimental validation of this stabilization comes from studies on model proteins. For example, replacing leucine residues at the a and d positions of the de novo designed antiparallel four-helix bundle protein α4 with residues derived from (2S)-2-amino-4,4,4-trifluorobutanoic acid increased the thermal denaturation temperature (T_m) by 8-12°C and significantly enhanced resistance to chemical denaturation by guanidinium hydrochloride [1]. Crucially, circular dichroism spectroscopy confirmed retention of the native-like four-helix bundle structure, demonstrating that fluorination can enhance stability without compromising fold integrity.
The bioisosteric relationship also manifests in biological activity retention. When incorporated into the dimerization domain of the transcription factor GCN4 (GCN4-p1), fluorinated leucine analogs preserved DNA-binding affinity despite significant stabilization of the coiled-coil structure [1]. This principle extends to (2S)-2-amino-4,4,4-trifluorobutanoic acid, where its structural congruence with leucine enables functional replacement in enzyme active sites and binding pockets while conferring enhanced metabolic stability—a critical advantage for therapeutic peptides and enzyme inhibitors.
Synthetically, this compound can be accessed through several routes:
The N-Boc-protected derivative (CAS: 181128-25-6) serves as a crucial building block for solid-phase peptide synthesis, enabling precise incorporation into target sequences for structure-function studies and therapeutic development [8]. Its role exemplifies the power of fluorinated bioisosteres in bridging structural biology and synthetic chemistry to create proteins and peptides with tailored properties.
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